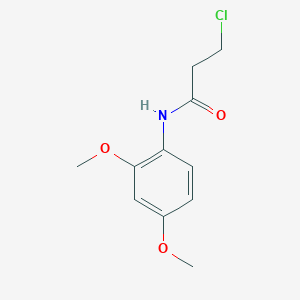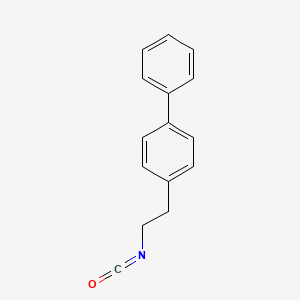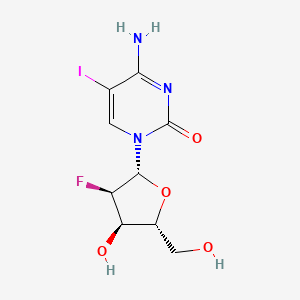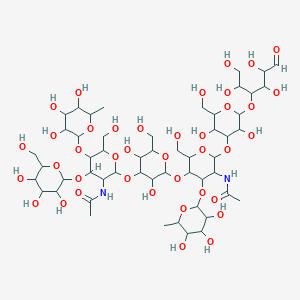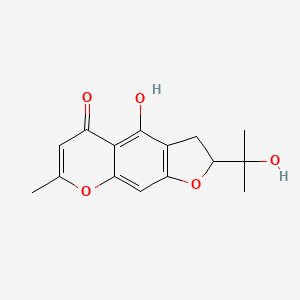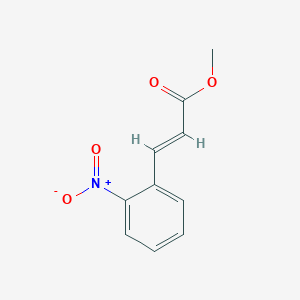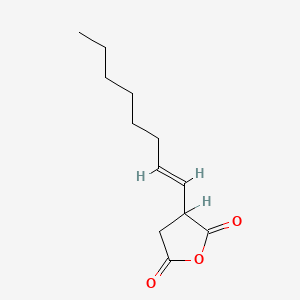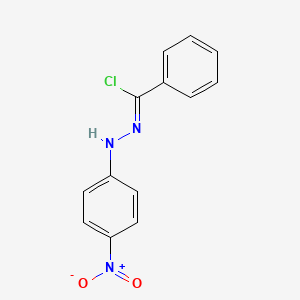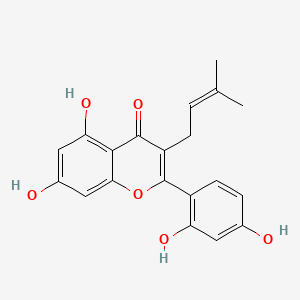
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol is a chemical compound with the molecular formula C12H23NO. It is a versatile compound used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a cyclohexene ring and an ethylamino group attached to a butanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol typically involves the reaction of cyclohexene with ethylamine, followed by the addition of butanol. The reaction conditions often include the use of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Production of cyclohexylamine or butanol derivatives.
Substitution: Generation of various substituted cyclohexane or butanol compounds.
Scientific Research Applications
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol is utilized in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclohex-1-enyl-ethylamino)-benzoic acid: Known for its applications in scientific research and industry.
Cyclohexylamine: Commonly used in organic synthesis and as a corrosion inhibitor.
Cyclohexanol: Utilized in the production of nylon and as a solvent.
Uniqueness
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol stands out due to its unique combination of a cyclohexene ring and an ethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound.
Properties
CAS No. |
436099-69-3 |
|---|---|
Molecular Formula |
C12H25NO5S |
Molecular Weight |
295.40 g/mol |
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethylamino]butan-1-ol;sulfuric acid |
InChI |
InChI=1S/C12H23NO.H2O4S/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12;1-5(2,3)4/h6,13-14H,1-5,7-11H2;(H2,1,2,3,4) |
InChI Key |
IBHJLRZIELQVTB-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNCCCCO |
Canonical SMILES |
C1CCC(=CC1)CCNCCCCO.OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


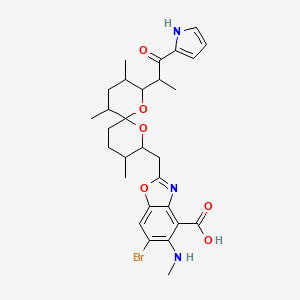
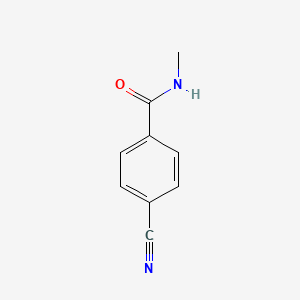
![Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1598842.png)
